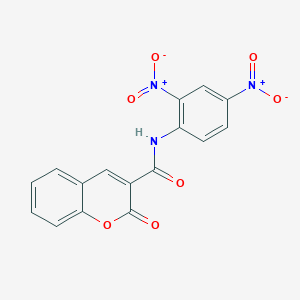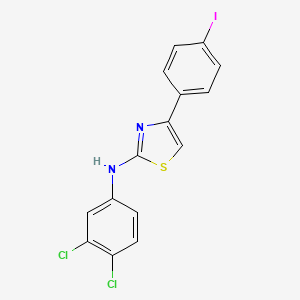![molecular formula C25H20N4O9 B11543112 2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11543112.png)
2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups and a benzylidene moiety, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of 2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene typically involves multi-step organic reactions. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the formation of the benzylidene linkage through a condensation reaction with a pentyloxybenzaldehyde derivative. The reaction conditions usually require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation .
Chemical Reactions Analysis
2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene is primarily influenced by its nitro groups and benzylidene moiety. The nitro groups can participate in redox reactions, altering the electronic properties of the molecule. The benzylidene linkage can interact with various molecular targets, potentially affecting biological pathways and cellular functions .
Comparison with Similar Compounds
Similar compounds include other tetranitrofluorene derivatives, such as:
- 2,4,5,7-tetranitro-9-(4-octyloxy-benzylidene)-9H-fluorene
- 2,4,5,7-tetranitro-9-(4-methoxy-benzylidene)-9H-fluorene
- 2,4,5,7-tetranitro-9-(4-chlorobenzylidene)-9H-fluorene
These compounds share similar structural features but differ in the substituents on the benzylidene moiety, which can influence their reactivity and applications. The unique aspect of 2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene lies in its specific pentyloxy group, which can impart distinct physical and chemical properties .
Properties
Molecular Formula |
C25H20N4O9 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2,4,5,7-tetranitro-9-[(4-pentoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C25H20N4O9/c1-2-3-4-9-38-18-7-5-15(6-8-18)10-19-20-11-16(26(30)31)13-22(28(34)35)24(20)25-21(19)12-17(27(32)33)14-23(25)29(36)37/h5-8,10-14H,2-4,9H2,1H3 |
InChI Key |
VXKVFWODXWOEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11543035.png)

![4-(2-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11543043.png)
![3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11543044.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11543050.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11543058.png)
![N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11543063.png)
![5'-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2'-(furan-3-YL)-[2,3'-bifuran]-4'-carbonitrile](/img/structure/B11543064.png)

![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide](/img/structure/B11543071.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543072.png)
![5-[2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11543091.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543094.png)

